Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-
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Overview
Description
Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- is an organic compound with the molecular formula C13H8Cl2N2O2 It is a derivative of benzenamine (aniline) where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is bonded to a 4-nitrophenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between 3,5-dichloroaniline and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinone derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinone derivatives.
Substitution: Substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 3,4-dichloro-
- Benzenamine, 3,5-dichloro-
- Benzenamine, N-[(4-nitrophenyl)methylene]-
Uniqueness
Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]- is unique due to the presence of both chlorine atoms and the nitrophenylmethylene group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
76664-58-9 |
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Molecular Formula |
C13H8Cl2N2O2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-5-11(15)7-12(6-10)16-8-9-1-3-13(4-2-9)17(18)19/h1-8H |
InChI Key |
BLQUYIHAYMHJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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